(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
CAS No.: 75175-77-8
Cat. No.: VC5851818
Molecular Formula: C11H12FNO
Molecular Weight: 193.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75175-77-8 |
|---|---|
| Molecular Formula | C11H12FNO |
| Molecular Weight | 193.221 |
| IUPAC Name | (Z)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7- |
| Standard InChI Key | GTJNUCRUOWBWEW-FPLPWBNLSA-N |
| SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The IUPAC name for the compound is (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, reflecting its E-configuration across the double bond. Its SMILES notation, CN(C)C=CC(=O)C1=CC=C(F)C=C1, encodes the dimethylamino group (N(CH₃)₂), the α,β-unsaturated ketone (C=O), and the para-fluorinated benzene ring. The InChI key, GTJNUCRUOWBWEW-UHFFFAOYSA-N, uniquely identifies its stereochemical and connectivity features .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 75175-77-8 (major), 138716-20-8 (variant) |
| Molecular Formula | C₁₁H₁₂FNO |
| Molecular Weight | 193.22 g/mol |
| Melting Point | 97–99°C |
| Purity (Commercial) | 97–98% |
Synthesis and Crystallographic Analysis
Synthetic Routes
The title compound is synthesized via condensation reactions between 4-fluoroacetophenone and dimethylformamide dimethyl acetal (DMF-DMA). This method yields the E-isomer predominantly due to kinetic control, as confirmed by NMR and IR spectroscopy . The reaction typically proceeds under reflux conditions in anhydrous toluene, with purification achieved through recrystallization from ethanol .
Crystal Structure and Intermolecular Interactions
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 13.2832 Å, b = 5.8530 Å, c = 14.2995 Å, and β = 116.086° . The prop-2-en-1-one group forms a dihedral angle of 19.33° with the benzene ring, adopting an s-cis conformation relative to the ketone group .
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 998.49 ų |
| Z (Molecules/Unit Cell) | 4 |
| π-π Stacking Distance | 3.667 Å |
The crystal packing is stabilized by:
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C–H···O Hydrogen Bonds: Chains along the b-axis via C6–H6B···O1 interactions (D–H = 0.96 Å, H···A = 2.59 Å, D···A = 3.531 Å) .
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Aromatic π-π Stacking: Centroid-to-centroid distance of 3.667 Å between adjacent benzene rings .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits a sharp melting point range of 97–99°C, consistent with its high crystallinity . It is sparingly soluble in polar solvents like water but dissolves readily in dichloromethane, dimethyl sulfoxide (DMSO), and ethanol. Thermogravimetric analysis (TGA) indicates decomposition above 200°C, making it suitable for high-temperature reactions .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1665 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone structure .
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¹H NMR (CDCl₃): Signals at δ 2.98 ppm (s, 6H, N(CH₃)₂), δ 6.65 ppm (d, 1H, CH=C), and δ 7.10–8.00 ppm (m, 4H, aromatic H) .
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¹³C NMR: Peaks at δ 188.2 ppm (C=O), δ 153.1 ppm (C-F), and δ 40.1 ppm (N(CH₃)₂) .
Applications in Pharmaceutical Chemistry
Role in Heterocyclic Synthesis
The compound serves as a versatile building block for:
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Quinoline Derivatives: Cyclocondensation with amines yields fluorinated quinolines with antimicrobial activity .
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Pyrazole and Isoxazole Synthesis: Reactivity with hydrazines or hydroxylamine produces five-membered heterocycles, key motifs in kinase inhibitors .
Analytical Methods for Quality Control
Chromatographic Techniques
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HPLC: Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), retention time = 6.2 min .
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GC-MS: Electron ionization (70 eV), m/z 193 (M⁺), 164 (M⁺ – CH₂N(CH₃)₂) .
Elemental Analysis
Calculated for C₁₁H₁₂FNO: C, 68.38%; H, 6.26%; N, 7.25%. Found: C, 68.21%; H, 6.30%; N, 7.18% .
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